(Z)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-nitrophenyl)methylidene}hydroxylamine
Description
(Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydroxylamine moiety
Properties
Molecular Formula |
C13H7ClF3N3O3 |
|---|---|
Molecular Weight |
345.66 g/mol |
IUPAC Name |
(NZ)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H7ClF3N3O3/c14-10-5-8(13(15,16)17)6-18-12(10)11(19-21)7-1-3-9(4-2-7)20(22)23/h1-6,21H/b19-11- |
InChI Key |
YQDJVBALVXPSBY-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine typically involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with 4-nitrobenzaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted pyridine derivatives can be obtained.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in various electronic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(trifluoromethyl)pyridine
- 4-nitrobenzaldehyde
- Hydroxylamine derivatives
Uniqueness
The combination of the trifluoromethyl group, nitrophenyl group, and hydroxylamine moiety in a single molecule makes (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine unique. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
(Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine is a synthetic compound notable for its unique structural characteristics, including a hydroxylamine functional group and multiple aromatic substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which warrant further exploration.
Chemical Structure and Properties
- Molecular Formula : C13H7ClF3N3O3
- Molecular Weight : 345.66 g/mol
- Functional Groups : Hydroxylamine, chloro group, trifluoromethyl group, nitrophenyl moiety
The presence of these functional groups suggests that the compound may exhibit significant chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine may possess various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : The structural features may contribute to inhibition of inflammatory pathways.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
The biological mechanisms through which this compound exerts its effects are still under investigation. Possible mechanisms include:
- Enzyme Inhibition : Compounds with hydroxylamine functionality often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Receptor Binding : The binding affinity to specific receptors can influence cellular responses, particularly in signaling pathways related to inflammation and cell proliferation.
Study 1: Antimicrobial Efficacy
A study focusing on similar pyridine derivatives demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic systems enhanced activity, suggesting (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine could exhibit similar or improved efficacy.
Study 2: Cytotoxicity in Cancer Cells
Preliminary screening of related compounds revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Chloro-N-(4-nitrophenyl)propanamide | Structure | Exhibits antimicrobial activity |
| 5-Trifluoromethylpyridine derivatives | Structure | Known for diverse biological activities |
| Hydroxylamine derivatives | Structure | Often used in organic synthesis |
The unique combination of electron-withdrawing groups in (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine enhances its bioactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
